benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate
Description
Benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate (CAS 2306254-35-1) is a chiral azetidine derivative with a molecular formula of C₁₂H₁₅NO₃ and a molecular weight of 221.256 . Its four-membered azetidine ring, combined with a 3-hydroxy and 2-methyl substituent in specific (2R,3S) configurations, makes it a valuable building block in pharmaceutical synthesis. This article compares its structural, physicochemical, and functional properties with analogous compounds, focusing on azetidine and piperidine derivatives.
Properties
IUPAC Name |
benzyl (2R,3S)-3-hydroxy-2-methylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9-11(14)7-13(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9,11,14H,7-8H2,1H3/t9-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBGNZSVKCRDFF-KOLCDFICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CN1C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from Amino Acid Precursors
A common approach leverages chiral amino acids as starting materials. For example, (2R,3S)-3-phenylisoserine hydrochloride has been used to synthesize analogous azetidines via esterification and cyclization. In a typical procedure:
- Esterification : Reacting the amino acid with ethanol and sulfuric acid at 45–55°C for 7–8 hours yields the ethyl ester.
- Cyclization : Intramolecular nucleophilic displacement forms the azetidine ring, often requiring bases like NaOH or NaHCO₃ in dichloromethane.
This method ensures retention of stereochemistry but may require downstream functional group interconversion to introduce the methyl and hydroxy substituents.
Protection and Functionalization Strategies
Cbz-Protection of the Azetidine Amine
Introducing the benzyl carbamate group is critical for amine protection. A validated protocol involves:
- Reaction Setup : Dissolving potassium carbonate (1.5 equiv) in water, followed by addition of the azetidine alcohol-amine in THF.
- Benzyl Chloroformate Addition : Dropwise addition of benzyl chloroformate (1.05 equiv) at 0°C, followed by stirring overnight at room temperature.
- Workup : Extraction with ethyl acetate and purification via flash chromatography (hexane/ethyl acetate gradients).
This method achieves yields >80% for structurally related compounds.
Hydroxy and Methyl Group Installation
The 3-hydroxy and 2-methyl substituents are introduced via:
- Grignard Additions : Reacting azetidine ketones with methylmagnesium bromide, as demonstrated in tert-butyl azetidine carboxylate syntheses.
- Reductive Amination : Combining aldehydes with amines under hydrogenation conditions.
Reaction Optimization and Solvent Systems
Solvent and Temperature Effects
Optimal conditions vary by reaction stage:
| Step | Solvent | Temperature | Base/Catalyst | Yield |
|---|---|---|---|---|
| Esterification | Ethanol | 45–55°C | H₂SO₄ | >95% |
| Cbz-Protection | THF/Water | 0°C → rt | K₂CO₃ | 82% |
| Grignard Addition | THF | 0°C | None | 35–78% |
Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates for nucleophilic substitutions, while protic solvents (e.g., ethanol) favor esterification.
Coupling Reagents for Carbamate Formation
Carbonyldiimidazole (CDI) and benzotriazole reagents are effective for activating carboxylic acids prior to coupling with amines or alcohols:
- CDI-Mediated Activation : Reacting 1-tert-butoxycarbonylazetidine-3-carboxylic acid with CDI in THF, followed by N,O-dimethylhydroxylamine, achieves quantitative yields.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
Benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl group.
Major Products Formed
Oxidation: Formation of benzyl (2R,3S)-3-oxo-2-methyl-azetidine-1-carboxylate.
Reduction: Formation of benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-methanol.
Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of azetidine compounds exhibit notable antimicrobial properties. Benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate has been studied for its effectiveness against various bacterial strains. A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development .
Neuroprotective Effects
Azetidine derivatives have been investigated for neuroprotective effects. Case studies reveal that this compound may protect neuronal cells from oxidative stress-induced apoptosis. In vitro experiments showed that this compound reduced reactive oxygen species levels and improved cell viability under stress conditions .
Building Block in Organic Synthesis
This compound serves as a versatile building block in the synthesis of more complex molecules. Its structure allows for various functional group transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Esterification | Reflux with acid catalyst | 85 | |
| Reduction | LiAlH₄ in THF | 90 | |
| Alkylation | Base-catalyzed reaction | 75 |
Synthesis of Novel Antibacterial Agents
In a recent study, researchers synthesized a series of antibacterial agents using this compound as a starting material. The resulting compounds were tested against multidrug-resistant bacterial strains, showing promising results with minimum inhibitory concentrations significantly lower than existing antibiotics .
Development of Neuroprotective Formulations
Another case study focused on formulating a neuroprotective agent from this compound. The formulation was tested in animal models of neurodegeneration and demonstrated improved cognitive function and reduced neuronal damage compared to control groups .
Mechanism of Action
The mechanism of action of benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Chemical Properties
Key Features of the Target Compound:
- Ring system : Azetidine (4-membered, strained ring).
- Substituents: 3-hydroxy (hydrogen bond donor), 2-methyl (hydrophobic group).
- Stereochemistry : (2R,3S) configuration, critical for chiral recognition in synthesis.
- Functional groups : Benzyl carboxylate (protecting group), hydroxyl, and methyl.
Azetidine Derivatives
Benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate (CAS 2940862-37-1)
- Molecular formula: C₁₂H₁₃NO₃ (estimated).
- Key differences: Substituents: 2-allyl (unsaturated) and 3-oxo (ketone) groups. Hydrogen bonding: Oxo group acts as an acceptor (vs. hydroxyl donor in the target). Reactivity: Allyl group enables cycloaddition reactions; oxo group participates in nucleophilic additions.
- Applications : Useful in synthesizing unsaturated or ketone-functionalized intermediates.
Piperidine Derivatives
(2R,3S)-Benzyl 3-Hydroxy-2-(3-Hydroxypropyl)piperidine-1-carboxylate (CAS 304665-15-4)
- Molecular formula: C₁₆H₂₃NO₄.
- Molecular weight : 293.358.
- Key differences: Ring system: Piperidine (6-membered, less strain). Substituents: 3-hydroxy and 3-hydroxypropyl (two hydrogen bond donors). LogP: 1.86 (moderate lipophilicity).
- Applications: Potential use in alkaloid synthesis due to extended hydrogen bonding and larger ring size.
Other Related Structures
- C-2' Hydroxy-benzyl protected (2R,3S)-3-phenylisoserine : A phenylisoserine derivative with carbamate protection, used in paclitaxel side-chain synthesis. Differs in backbone (non-cyclic vs. azetidine) and application (anticancer drug synthesis).
Hydrogen Bonding and Crystallographic Analysis
Stability and Reactivity Considerations
- Ring strain : Azetidine derivatives (target and oxo-analog) are more reactive than piperidines, prone to ring-opening under acidic/basic conditions.
- Hydroxyl groups : Enhance solubility but may lead to oxidative degradation.
- Steric effects : Methyl group in the target compound reduces conformational flexibility compared to allyl or hydroxypropyl substituents.
Biological Activity
Benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate is a compound characterized by its azetidine ring structure, which contributes to its unique biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Synthesis
This compound has the molecular formula C12H15NO3 and a molecular weight of approximately 221.25 g/mol. The synthesis typically involves the reaction of benzyl chloroformate with (2R,3S)-3-hydroxy-2-methyl-azetidine under basic conditions, often using triethylamine as a catalyst to form the ester.
Synthetic Route Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Esterification | Benzyl chloroformate | Basic conditions with triethylamine |
| 2 | Purification | Chromatography | Optimize yield and purity |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors. The azetidine ring allows for effective binding within active sites, potentially inhibiting or modulating enzyme activity.
Potential Mechanisms Include:
- Enzyme Inhibition: Compounds like this may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation: It may act as a ligand for various receptors, influencing cellular signaling pathways.
Research Findings
Recent studies have highlighted the compound's potential therapeutic applications. For instance, it has been explored as a chiral ligand in asymmetric synthesis and as an intermediate in pharmaceutical synthesis.
Case Studies
- Anti-inflammatory Properties : While not directly tested on this compound, related compounds have shown promising anti-inflammatory activity. For example, 9-substituted carbazole derivatives demonstrated significant inhibition of neutrophil degranulation at low concentrations, suggesting that benzyl derivatives may share similar properties .
- Antimalarial Activity : A related bicyclic azetidine compound exhibited in vivo antimalarial activity with an EC50 value of 15 nM. This indicates that azetidine derivatives could be further investigated for their potential in treating malaria .
Applications in Medicine and Industry
The unique structure of this compound makes it valuable in several applications:
- Pharmaceutical Synthesis : Its role as an intermediate in drug development is significant due to its stereochemical properties.
- Fine Chemicals Production : Utilized in the synthesis of complex organic molecules and agrochemicals.
Comparison with Similar Compounds
This compound can be compared with other azetidine derivatives to highlight its unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate | C13H17NO3 | Contains additional methyl groups |
| Benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate | C12H15NO3 | Different stereochemistry affecting biological activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate, considering stereochemical control?
- Methodological Answer : The synthesis of stereochemically complex azetidine derivatives typically involves multi-step protocols. For example, enantioselective synthesis can be achieved via chiral auxiliary-assisted strategies, such as using oxazolidinone intermediates to control the (2R,3S) configuration . Key steps include:
- Protection of functional groups : Use of benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions.
- Coupling reactions : Employing reagents like DCC (dicyclohexylcarbodiimide) or HATU for amide bond formation.
- Stereochemical control : Utilize chiral catalysts (e.g., Evans’ oxazolidinones) or enzymatic resolution to ensure correct configuration .
- Work-up and purification : Column chromatography or recrystallization to isolate the target compound.
- Validation : Confirm stereochemistry via optical rotation, NMR coupling constants (e.g., ), and X-ray crystallography .
Q. How can spectroscopic techniques (NMR, HPLC) confirm the structure and purity of this compound?
- Methodological Answer :
- NMR Analysis :
- H NMR: Identify protons adjacent to stereocenters (e.g., δ 3.5–4.5 ppm for azetidine ring protons). Coupling constants () between vicinal protons (e.g., ) can confirm cis/trans relationships .
- C NMR: Detect carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the azetidine ring.
- HPLC : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with mobile phases like hexane/isopropanol to resolve enantiomers. Monitor purity via UV detection at 210–254 nm .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., ) and exact mass (±5 ppm tolerance) .
Advanced Research Questions
Q. How can conflicting crystallographic data (X-ray vs. computational models) for this compound be resolved?
- Methodological Answer :
- X-ray Refinement : Use SHELXL for small-molecule refinement, ensuring proper treatment of disorder or twinning. Compare experimental bond lengths/angles with DFT-optimized structures .
- Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to generate theoretical electron density maps. Overlay these with experimental X-ray data to identify discrepancies .
- Data Reconciliation : If torsion angles diverge, re-examine crystal packing effects or solvent interactions. Use ORTEP-3 for graphical visualization of thermal ellipsoids to assess positional uncertainties .
Q. What strategies optimize reaction yields while maintaining stereochemical integrity during synthesis?
- Methodological Answer :
- Flow Microreactor Systems : Enhance mixing and heat transfer for exothermic steps (e.g., acylation), reducing racemization .
- Low-Temperature Quenching : For reactions involving unstable intermediates (e.g., diketene additions), maintain temperatures below −20°C to minimize epimerization .
- Catalytic Asymmetric Synthesis : Employ organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) for enantioselective C–N bond formation .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate before side reactions dominate .
Q. How does the stereochemistry of this compound influence its biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize diastereomers (e.g., 2S,3R or 2R,3R) and compare their activity in assays (e.g., antiplasmodial IC values) .
- Molecular Docking : Use software like AutoDock Vina to model interactions between the (2R,3S) enantiomer and target proteins (e.g., malaria parasite enzymes). Focus on hydrogen-bonding networks involving the 3-hydroxy group .
- Circular Dichroism (CD) : Confirm conformational stability in solution by comparing experimental CD spectra with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
